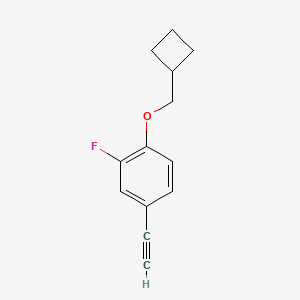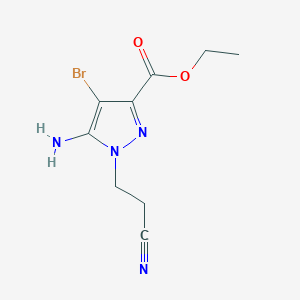![molecular formula C9H7F3O3 B12069836 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)
2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an acetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde typically involves the reaction of 4-(trifluoromethoxy)phenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetaldehyde, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-[4-(Trifluoromethoxy)phenoxy]acetic acid.
Reduction: 2-[4-(Trifluoromethoxy)phenoxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)phenoxyacetic acid
- 2-[4-(Trifluoromethoxy)phenoxy]ethanol
- Acetic acid, 2-[4-(trifluoromethoxy)phenoxy]-, hydrazide
Uniqueness
2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde is unique due to the presence of both the trifluoromethoxy and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the aldehyde group provides a reactive site for further chemical modifications.
Eigenschaften
Molekularformel |
C9H7F3O3 |
|---|---|
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
2-[4-(trifluoromethoxy)phenoxy]acetaldehyde |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-5H,6H2 |
InChI-Schlüssel |
ZNEZCYBSSOXXOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC=O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)

![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)

